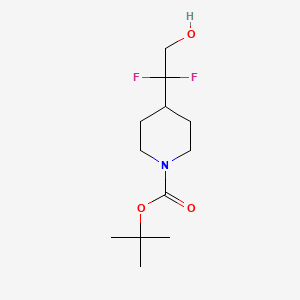

Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-4-9(5-7-15)12(13,14)8-16/h9,16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWABSZTCPDJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine

Piperidine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate. This step typically achieves >95% yield in tetrahydrofuran (THF) at 0–25°C.

C4 Functionalization with Difluoro-Hydroxyethyl Group

Introducing the 1,1-difluoro-2-hydroxyethyl moiety requires careful reagent selection. One method involves:

-

Ketone Formation : Oxidation of Boc-piperidine-4-methanol to Boc-piperidine-4-carbaldehyde using Dess-Martin periodinane.

-

Nucleophilic Addition : Reaction of the aldehyde with a difluoromethylating agent (e.g., TMSCF2H) in the presence of a Lewis acid, followed by hydrolysis to yield the secondary alcohol.

-

Reduction : Sodium borohydride reduction stabilizes the alcohol intermediate, yielding the target compound.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or THF

-

Temperature: −78°C to 25°C

Alternative Alkylation Strategy

A more direct approach employs alkylation of Boc-piperidine-4-amine with 1,1-difluoro-2-bromoethanol. This SN2 reaction proceeds in dimethylformamide (DMF) using potassium carbonate as a base:

Optimization Challenges :

-

Competing elimination due to the β-fluorine atoms.

-

Low solubility of the bromoethanol precursor, necessitating polar aprotic solvents.

Industrial-Scale Process from Patent EP2578570A1

The patent outlines a scalable method for related piperidine intermediates, adaptable to this compound:

Key Steps:

-

Coupling Reaction : Boc-piperidine-4-mesylate reacts with 1,1-difluoro-2-hydroxyethyl magnesium bromide in THF under argon.

-

Workup : Quenching with aqueous ammonium chloride, extraction with ethyl acetate, and solvent evaporation.

-

Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product in 68% yield.

Process Table

| Step | Reagent/Condition | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, THF | 0°C → 25°C | 12 h | 95% |

| Mesylation | MsCl, DCM | 0°C | 2 h | 89% |

| Grignard Addition | CF₂CH₂OHMgBr, THF | 60°C | 4 h | 68% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Addition | High functional group tolerance | Multi-step, costly reagents | 60–75% |

| Alkylation | Fewer steps | Low solubility, side reactions | 50–65% |

| Patent Process | Scalable, reproducible | Requires anhydrous conditions | 68% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The difluoro group can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the difluoro group may produce a hydroxyethyl derivative. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro-hydroxyethyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Fluorination: The difluoro-hydroxyethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Functionality : The hydroxyl group enables hydrogen bonding, while fluorine atoms introduce steric and electronic effects .

- Applications : Used as a fluorinated building block in medicinal chemistry, particularly in protease inhibitors and kinase-targeting agents .

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Effects

Biological Activity

Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 1258639-21-2) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and difluoroalkyl substituents that may influence its pharmacological properties.

- Molecular Formula : C12H21F2NO3

- Molecular Weight : 265.3 g/mol

- Purity : Typically ≥ 97% in commercial preparations

Anticancer Activity

Research has indicated that piperidine derivatives can exhibit anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of fluorinated piperidines in inhibiting tumor growth, suggesting that modifications like those present in this compound could enhance such activities .

Antimicrobial Activity

Fluorinated compounds have been noted for their antimicrobial properties. In particular, studies on similar piperidine derivatives have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens. The incorporation of fluorine atoms often enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their effectiveness as antimicrobial agents .

Neuropharmacological Effects

Piperidine derivatives are also explored for their neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders . The specific effects of this compound on neurotransmitter receptors remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights relevant to this compound:

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

Protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the Boc-protected intermediate .

Introduction of the difluoro-hydroxyethyl group via nucleophilic substitution or coupling reactions. For analogs, reactions with 1,1-difluoro-2-hydroxyethyl moieties often employ reagents like lithium aluminum hydride or fluorinated aldehydes under controlled temperatures (0–25°C) .

- Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .

- Optimize solvent polarity (e.g., methanol or dichloromethane) to enhance yield .

Q. What purification techniques are recommended for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar by-products .

- Recrystallization : Employ solvents like ethanol or acetone to isolate high-purity crystals.

- HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water mobile phases verify >95% purity .

Q. What analytical methods confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key signals (e.g., tert-butyl at δ 1.4 ppm, piperidine protons at δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₂H₂₁F₂NO₃: 265.15) .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Research Questions

Q. How does the difluoro-hydroxyethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of the difluoro group increases the electrophilicity of adjacent carbons, enhancing reactivity toward nucleophiles (e.g., amines or thiols). However, steric hindrance from the tert-butyl group may slow kinetics.

- Experimental Design :

- Compare reaction rates with non-fluorinated analogs using kinetic studies (UV-Vis or NMR monitoring).

- Employ density functional theory (DFT) calculations to map electronic effects .

Q. What strategies mitigate by-product formation during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions like over-alkylation .

- In Situ Quenching : Add scavengers (e.g., molecular sieves) to absorb excess reagents.

- Selective Deprotection : Use mild acidic conditions (e.g., TFA in DCM) to avoid decomposition of the hydroxyethyl group .

Q. How does the compound’s stability vary under different pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the tert-butyl ester occurs, releasing piperidine derivatives. Monitor via HPLC to track degradation .

- Basic Conditions (pH > 10) : The hydroxyethyl group may undergo elimination, forming olefin by-products. Stabilize with buffered solutions (pH 7–8) during storage .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.